N-ethyl-3-phenyl-N-(pyridin-4-ylmethyl)propanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-phenyl-N-(pyridin-4-ylmethyl)propanamide involves several steps. One common method includes the reaction of N-ethyl-3-phenylpropanamide with pyridine-4-carboxaldehyde in the presence of a reducing agent. The reaction typically occurs under mild conditions, with the use of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, employing continuous flow techniques and advanced purification methods such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-phenyl-N-(pyridin-4-ylmethyl)propanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as alcohols, amines, and substituted pyridine compounds .
Scientific Research Applications
N-ethyl-3-phenyl-N-(pyridin-4-ylmethyl)propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving muscarinic receptors and their role in physiological processes.
Medicine: Widely used in ophthalmology for diagnostic procedures and in research on eye diseases.
Mechanism of Action
The compound exerts its effects by non-selectively blocking muscarinic acetylcholine receptors (mAChRs). This action inhibits the parasympathetic nervous system, leading to relaxation of the pupillary sphincter muscle and ciliary muscle, resulting in pupil dilation and loss of accommodation . The onset of action is rapid, with effects typically observed within 10-15 minutes and lasting for several hours .
Comparison with Similar Compounds
Similar Compounds
Atropine: Another muscarinic receptor antagonist used for similar purposes but with a longer duration of action.
Cyclopentolate: Similar in function but with a different chemical structure and pharmacokinetic profile.
Homatropine: Used for similar diagnostic purposes but with a shorter duration of action compared to atropine.
Uniqueness
N-ethyl-3-phenyl-N-(pyridin-4-ylmethyl)propanamide is unique due to its rapid onset and relatively short duration of action, making it ideal for diagnostic procedures where quick recovery of normal vision is desired .
Properties
IUPAC Name |
N-ethyl-3-phenyl-N-(pyridin-4-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-2-19(14-16-10-12-18-13-11-16)17(20)9-8-15-6-4-3-5-7-15/h3-7,10-13H,2,8-9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOWKQPNPRCWEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199004 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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